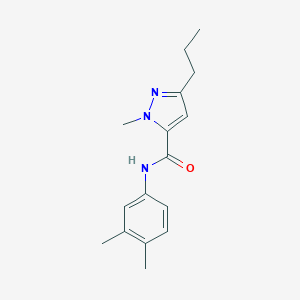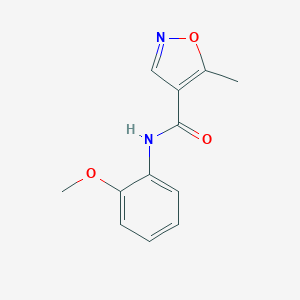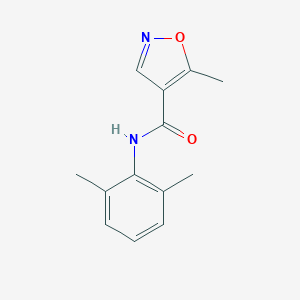![molecular formula C20H22N6OS B287731 5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B287731.png)
5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile, also known as Compound A, is a chemical compound that has been the focus of scientific research due to its potential therapeutic properties.
作用機序
5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile A exerts its therapeutic effects by targeting specific signaling pathways involved in inflammation and cancer. It has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, it inhibits the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound A has been shown to have a variety of biochemical and physiological effects. It has been found to decrease the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also inhibits the expression of COX-2, an enzyme involved in inflammation. In terms of cancer, this compound A has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
実験室実験の利点と制限
One advantage of using 5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile A in lab experiments is its specificity for certain signaling pathways involved in inflammation and cancer. This allows for targeted therapy and reduces the risk of off-target effects. However, one limitation is the lack of information on its pharmacokinetics and toxicity, which may limit its potential for clinical use.
将来の方向性
For research on 5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile A include further studies on its pharmacokinetics and toxicity, as well as its potential use in combination with other therapies. Additionally, studies on its effects on other signaling pathways and diseases may provide further insight into its therapeutic potential. Finally, the development of more efficient synthesis methods may allow for larger-scale production and clinical use of this compound A.
合成法
The synthesis of 5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile A involves the reaction of 3-isopropyl-5-methylphenol with potassium carbonate in the presence of dimethyl sulfoxide to form the corresponding phenoxide. The phenoxide is then reacted with 2-chloro-4-methylthiopyrimidine to form the intermediate, which is then reacted with 5-amino-3-methyl-1H-pyrazole-4-carbonitrile to form this compound A.
科学的研究の応用
5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile A has been studied for its potential therapeutic properties, particularly in the treatment of cancer and inflammation. Studies have shown that this compound A has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
特性
分子式 |
C20H22N6OS |
|---|---|
分子量 |
394.5 g/mol |
IUPAC名 |
5-amino-3-methyl-1-[6-(3-methyl-5-propan-2-ylphenoxy)-2-methylsulfanylpyrimidin-4-yl]pyrazole-4-carbonitrile |
InChI |
InChI=1S/C20H22N6OS/c1-11(2)14-6-12(3)7-15(8-14)27-18-9-17(23-20(24-18)28-5)26-19(22)16(10-21)13(4)25-26/h6-9,11H,22H2,1-5H3 |
InChIキー |
SHUFCRHLMCZSNL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OC2=NC(=NC(=C2)N3C(=C(C(=N3)C)C#N)N)SC)C(C)C |
正規SMILES |
CC1=CC(=CC(=C1)OC2=NC(=NC(=C2)N3C(=C(C(=N3)C)C#N)N)SC)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287648.png)
![ethyl 5-amino-1-[2-(methylsulfanyl)-6-phenoxy-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287650.png)
![2,5-Dimethylphenyl 2-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl sulfide](/img/structure/B287652.png)
![methyl 5-amino-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287653.png)



![[3-(2-Methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl ether](/img/structure/B287659.png)
![3-(2-Methylbenzyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287661.png)
![3-(2-Methylbenzyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287662.png)
![3-(2-Methylbenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287663.png)
![6-(3-Methyl-1-benzofuran-2-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287664.png)
![6-Phenyl-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287675.png)
![2,6-dichloro-5-fluoro-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B287678.png)
